molecular formula C9H20N2O2 B2882279 tert-Butyl (4-aminobutan-2-yl)carbamate CAS No. 170367-69-8; 176982-57-3; 177489-90-6

tert-Butyl (4-aminobutan-2-yl)carbamate

Cat. No.: B2882279
CAS No.: 170367-69-8; 176982-57-3; 177489-90-6
M. Wt: 188.271
InChI Key: JOFFSNZHLGGAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-aminobutan-2-yl)carbamate (CAS 170367-69-8) is a valuable chemical building block protected with a tert-butoxycarbonyl (Boc) group. This chiral amine, specifically the (R)-enantiomer, is a key synthetic intermediate in medicinal chemistry and drug discovery . The Boc group enhances the compound's stability, allowing for selective manipulation of other functional groups during multi-step synthesis, and can be readily removed under acidic conditions when the primary amine is required . Its primary research value lies in its role as a precursor for more complex molecules. For example, derivatives of this core structure, particularly those with substitutions at the alpha position next to the amine nitrogen, have been strategically explored in the development of Molecular Glue Degraders (MGDs) that target specific transcription factors for proteasomal degradation . Such research highlights the compound's significance in creating targeted protein degradation therapies, a rapidly growing field in oncology and drug discovery. This product is offered for research and further manufacturing applications only and is not intended for human or veterinary use . Researchers should note that the compound requires storage in a dark place, sealed and dry, at 2-8°C to maintain stability . Safety data indicates it may cause skin and eye irritation (H315-H319) and specific precautionary measures should be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937757
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170367-69-8
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis/Applications Notes References
This compound 177489-90-6 C₉H₂₀N₂O₂ 188.27 Primary amine at C4 Drug intermediate; Boc-protected amine
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate 1355083-45-2 C₁₀H₂₀N₂O₃ 216.28 Methyl branch at C2; tertiary amine Enhanced lipophilicity for CNS drug candidates
tert-Butyl (4-aminobut-2-en-1-yl)carbamate 1914155-12-6 C₉H₁₈N₂O₂ 186.25 Unsaturated butenyl chain (C=C bond) Click chemistry applications
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-17-3 C₉H₁₉NO₃ 189.25 Hydroxyl group at C4 (chiral center) Chiral building block for asymmetric synthesis
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate 394735-22-9 C₁₄H₂₃N₃O₄ 297.35 Cyclobutyl ring; hydroxy and oxo groups Complex scaffold for kinase inhibitors
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 912762-82-4 C₁₄H₂₀N₂O₃ 264.32 Aromatic methoxyphenyl substituent Serotonin receptor ligand derivatives

Key Comparative Insights

Functional Group Influence: Amino vs. Hydroxy Groups: The substitution of the C4 amino group with a hydroxy group (e.g., (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate) reduces nucleophilicity, making the latter more suitable for esterification or glycosylation reactions .

Steric and Electronic Effects: Methyl Branching: The 2-methyl substitution in tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate increases steric hindrance, favoring stability in acidic environments and applications in blood-brain barrier-penetrating drugs . Cyclobutyl Integration: The cyclobutyl-containing derivative exhibits rigid geometry, which is advantageous in designing conformationally constrained enzyme inhibitors .

Chirality :

  • The (R)-configured hydroxy analog (CAS: 167216-17-3) serves as a chiral precursor for enantioselective synthesis, a critical feature in asymmetric catalysis .

Aromatic Modifications :

  • The methoxyphenyl-substituted compound (CAS: 912762-82-4) leverages aromatic π-π interactions for binding to biological targets, such as neurotransmitter receptors .

Q & A

Q. Q. What are the critical safety protocols for handling tert-Butyl (4-aminobutan-2-yl)carbamate in a research lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or deprotection to avoid TFA vapor exposure.
  • Storage : Keep at 2–8°C in sealed, light-resistant containers under inert gas (Ar/N₂) .

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